N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Description
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound that features a benzoxazine ring fused with a thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its biological activity, and the benzoxazine structure, known for its stability and reactivity, makes this compound a valuable subject for research.
Properties
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-9-8-14(12(4)24-9)10(2)19-18(22)13-6-5-7-15-16(13)23-11(3)17(21)20-15/h5-8,10-11H,1-4H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFVTQNVZBARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)NC(C)C3=C(SC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 2,5-dimethylthiophene, which undergoes alkylation to introduce the ethyl group. This intermediate is then reacted with a benzoxazine precursor under controlled conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, modulating their activity. The benzoxazine ring provides structural stability and can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide stands out due to its unique combination of a thiophene ring and a benzoxazine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
